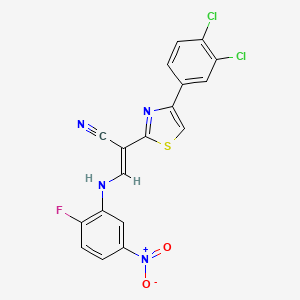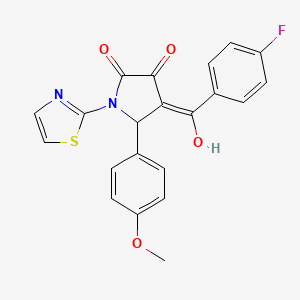![molecular formula C17H9ClF3NO2 B2725637 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 1787613-53-9](/img/structure/B2725637.png)
3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains phenyl groups, which are aromatic rings, and a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups and the pyrrole ring), a trifluoromethyl group, and a chlorine atom . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the trifluoromethyl group could affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Photoluminescent Materials
Research highlights the development of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole (DPP) units for potential electronic applications. These materials exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices (Beyerlein & Tieke, 2000).
Oxidation Reagents
Another study explores the use of pyrrole derivatives as effective oxidizing agents. Specifically, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione demonstrates efficacy in oxidizing pyrazolines to pyrazoles under mild conditions, showcasing the chemical versatility of pyrrole-based compounds in synthetic chemistry (Zolfigol et al., 2006).
Organic Electronics
DPP derivatives have been synthesized and electrochemically polymerized to study their optical and electronic properties. These materials show promise in the development of low-voltage, high-performance organic electronics, including transistors and solar cells (Zhang, Tieke, Forgie, & Skabara, 2009).
Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized as potential anti-cancer therapeutics. These compounds, targeting protein kinases like EGFR and VEGFR, demonstrate the ability to form stable complexes with these enzymes, potentially leading to new treatments for various cancers (Kuznietsova et al., 2019).
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in acidic environments. These compounds provide a cost-effective and environmentally friendly alternative to traditional corrosion inhibitors, highlighting the industrial application potential of pyrrole derivatives (Zarrouk et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-14-13(10-4-2-1-3-5-10)15(23)22(16(14)24)12-8-6-11(7-9-12)17(19,20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSPNIZOSVBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2725555.png)


![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)
![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)
![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)




![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide](/img/structure/B2725575.png)

